molecular formula C30H33NO8 B045177 3'-Methoxyrocaglamide CAS No. 189322-69-8

3'-Methoxyrocaglamide

Cat. No. B045177
M. Wt: 535.6 g/mol
InChI Key: SKYJJPBOOAAPMV-KKPOPCGDSA-N
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Description

3'-Methoxyrocaglamide is a compound of interest due to its structural and chemical characteristics, which may contribute to various chemical and pharmacological properties. The scientific community has explored various aspects of this compound, including its synthesis, structural characterization, and potential applications in different fields. However, it's important to note that the specific compound "3'-Methoxyrocaglamide" wasn't directly found in the search results. Instead, insights are derived from related research on methoxyamino derivatives, synthesis techniques, and chemical properties analysis of similar compounds.

Synthesis Analysis

Synthesis of methoxyamino derivatives involves various chemical strategies and starting materials. For example, novel derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid were synthesized and characterized, demonstrating the versatility of methoxyamino compounds in chemical synthesis (Bem et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to 3'-Methoxyrocaglamide can be elucidated using various spectroscopic and computational methods. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction, IR spectroscopy, and DFT calculations, showcasing the detailed molecular structure and electronic properties of the compound (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of methoxyamino derivatives can be explored through various experimental and computational analyses. Studies on N-methoxyamides have revealed their efficiency as amidation reagents in rhodium(III)-catalyzed C-H activation, indicating the potential of methoxyamino compounds in facilitating novel chemical reactions (Zhou et al., 2019).

Physical Properties Analysis

The physical properties of compounds like 3'-Methoxyrocaglamide are crucial for understanding their behavior in different environments. While specific studies on the physical properties of 3'-Methoxyrocaglamide were not identified, research on related compounds provides insights into methods for analyzing physical characteristics, including solubility, melting points, and stability.

Chemical Properties Analysis

The chemical properties of methoxyamino derivatives, including acidity, basicity, and redox behavior, can be characterized through various analytical techniques. For example, the acid-base and redox behavior of novel methoxyamino derivatives were investigated, highlighting their reversible acid-base behavior and oxidation peaks, which are essential for understanding the chemical properties of these compounds (Bem et al., 2018).

Scientific Research Applications

  • Poly(ADP-ribose) Synthetase Inhibition : 3-aminobenzamide and 3-methoxybenzamide have been identified as potential competitive inhibitors of poly(ADP-ribose) synthetase, with a Ki value of less than 2 microM, indicating their potential therapeutic utility in relevant biological pathways (Purnell & Whish, 1980).

  • Neurological Effects : Studies have shown that Metoclopramide increases brain dopamine turnover, noradrenaline, and 5-hydroxytryptamine levels, potentially contributing to its effects in Parkinson's disease patients (Peringer, Jenner, & Marsden, 1975).

  • Gastric Motility : Metoclopramide has been found to stimulate gastric motility and accelerate stomach emptying in animals without significantly increasing gastric acid secretion (Jacoby & Brodie, 1967).

  • ADP-Ribosylation in Cell Cycle Progression : The inhibition of ADP-ribosylation by 3-methoxy-benzamide (MBA) has been shown to be co-cytotoxic with MNNG in both quiescent and dividing cells, affecting cell cycle progression after DNA damage (Jacobson et al., 1985).

  • Antioxidant Properties : A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide has been identified to show promising antioxidant properties, as determined by DPPH free radical scavenging test (Demir et al., 2015).

  • Antitumor Activity : 3'-methylamino analogues of amsacrine have shown higher DNA binding, water solubility, and in vivo solid tumor activity, with certain compounds exhibiting the highest activity (Atwell et al., 1986).

  • Antibacterial and Herbicidal Activity : Ring-substituted 3-hydroxynaphthalene-2-carboxanilides have exhibited high antibacterial and herbicidal activity against various bacteria and fungi (Kos et al., 2013).

  • Cyclorocaglamide Isolation : Cyclorocaglamide, a related compound, has been isolated from Aglaia oligophylla, although it was found to be inactive against Spodoptera littoralis larvae (Bringmann et al., 2003).

properties

IUPAC Name

(1R,2R,3S,3aR,8bS)-3a-(3,4-dimethoxyphenyl)-1,8b-dihydroxy-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33NO8/c1-31(2)28(33)24-25(17-10-8-7-9-11-17)30(18-12-13-20(36-4)21(14-18)37-5)29(34,27(24)32)26-22(38-6)15-19(35-3)16-23(26)39-30/h7-16,24-25,27,32,34H,1-6H3/t24-,25-,27-,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYJJPBOOAAPMV-KKPOPCGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019943
Record name 3'-Methoxyrocaglamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Methoxyrocaglamide

CAS RN

189322-69-8
Record name 3'-Methoxyrocaglamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
BW Nugroho, RA Edrada, V Wray, L Witte… - Phytochemistry, 1999 - Elsevier
… and on comparison with published data, compounds 1–3 were readily identified as C-3′-hydroxyrocaglamide, C-1-O-acetyl-3′-hydroxyrocaglamide and C-3′-methoxyrocaglamide …
Number of citations: 151 www.sciencedirect.com
L Peng, WX Fu, CX Zeng, L Zhou… - Journal of Asian …, 2016 - Taylor & Francis
… were determined as rocaglamide (3), rocaglanol (4), N-demethylrocaglamide (5), 3′-hydroxyrocaglamide (6), 3′-hydroxy-N-demethylrocaglamide (7), and 3′-methoxyrocaglamide (8…
Number of citations: 14 www.tandfonline.com
XM Loong - 2012 - studentsrepo.um.edu.my
A preliminary study on the chemical constituents of Aglaia exima was performed. The leaves of Aglaia exima was extracted in three different solvents: hexane, dichloromethane and …
Number of citations: 3 studentsrepo.um.edu.my
Y Li, J Qiu, P Yi, J Yang, W Gu, Y Li, C Yuan, X Hao - Bioorganic Chemistry, 2022 - Elsevier
Eight rocaglaol derivatives with good cytotoxic activity (IC 50 : 0.013 ∼ 5.82 μM) were isolated from Aglaia odorata. Then, a series of novel derivatives with modifications on C3 of …
Number of citations: 4 www.sciencedirect.com
L Xe-min - 2012 - search.proquest.com
A preliminary study on the chemical constituents of Aglaia exima was performed. The leaves of Aglaia eximawas extracted in three different solvents: hexane, dichloromethane and …
Number of citations: 0 search.proquest.com

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